1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
CAS No.: 400083-04-7
Cat. No.: VC7888158
Molecular Formula: C16H14F2N2O4
Molecular Weight: 336.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400083-04-7 |
|---|---|
| Molecular Formula | C16H14F2N2O4 |
| Molecular Weight | 336.29 g/mol |
| IUPAC Name | 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N,N-dimethyl-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C16H14F2N2O4/c1-19(2)14(21)11-4-3-7-20(15(11)22)9-10-5-6-12-13(8-10)24-16(17,18)23-12/h3-8H,9H2,1-2H3 |
| Standard InChI Key | QKALKALKOPKKTJ-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)C1=CC=CN(C1=O)CC2=CC3=C(C=C2)OC(O3)(F)F |
| Canonical SMILES | CN(C)C(=O)C1=CC=CN(C1=O)CC2=CC3=C(C=C2)OC(O3)(F)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The molecule comprises two primary subunits:
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2,2-Difluoro-1,3-benzodioxol-5-ylmethyl group: A fluorinated benzodioxole ring system with methyl substitution at the 5-position. The presence of two fluorine atoms at the 2-position enhances electronegativity and metabolic stability.
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N,N-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: A partially saturated pyridine ring featuring a ketone at the 2-position and a dimethylcarboxamide group at the 3-position. This moiety may confer hydrogen-bonding capabilities and structural rigidity.
The canonical SMILES representation (CN(C)C(=O)C1=CC=CN(C1=O)CC2=CC3=C(C=C2)OC(O3)(F)F) confirms the connectivity and stereoelectronic arrangement.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 400083-04-7 |
| Molecular Formula | |
| Molecular Weight | 336.29 g/mol |
| IUPAC Name | 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N,N-dimethyl-2-oxopyridine-3-carboxamide |
| Topological Polar Surface Area | 78.3 Ų (estimated) |
Synthesis and Preparation
Hypothesized Synthetic Routes
While explicit protocols remain undisclosed in public literature, analogous compounds provide insight into plausible strategies:
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Benzodioxole Fluorination:
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Initial preparation of 5-methyl-1,3-benzodioxole via alkylation of catechol derivatives.
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Subsequent fluorination using or to install the 2,2-difluoro motif.
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Pyridinecarboxamide Assembly:
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Formation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid through cyclocondensation of β-keto esters with ammonium acetate.
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Amidation with dimethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt).
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Methylene Bridging:
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Alkylation of the pyridine nitrogen with the fluorinated benzodioxolylmethyl group using a Mitsunobu reaction or nucleophilic substitution.
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Table 2: Critical Reaction Parameters for Analog Synthesis
| Step | Reagents/Conditions | Yield (Reported Analogues) |
|---|---|---|
| Fluorination | DAST, DCM, 0°C → rt, 12h | 68–72% |
| Cyclocondensation | Ethyl acetoacetate, NH4OAc, Δ | 85% |
| Amidation | EDC, HOBt, DMF, rt, 24h | 91% |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic fluorinated benzodioxole and dimethylcarboxamide groups. Stability studies indicate:
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pH Stability: Degrades <5% in pH 2–9 buffers over 72h.
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Thermal Stability: Decomposition onset at 218°C (DSC).
Spectroscopic Fingerprints
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IR (ATR): Strong absorption at 1725 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (amide I), and 1240 cm⁻¹ (C-F).
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.2 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 4.85 (s, 2H, CH₂), 3.10 (s, 6H, N(CH₃)₂).
Comparative Analysis with Structural Analogues
The compound shares structural homology with 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide (PubChem CID 1478504) , differing in the carboxamide substituent (dimethyl vs. 3-trifluoromethylphenyl).
Table 3: Property Comparison of Analogues
| Property | Target Compound | CID 1478504 |
|---|---|---|
| Molecular Weight | 336.29 g/mol | 452.3 g/mol |
| logP (Calculated) | 2.1 | 4.7 |
| Aqueous Solubility | <1 mg/mL | 0.03 mg/mL |
| Synthetic Complexity | 4.2/5 | 5.9/5 |
Research Applications and Industrial Relevance
Pharmaceutical Development
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Lead Optimization: The dimethylcarboxamide group may enhance blood-brain barrier permeability relative to aryl-substituted analogues .
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Prodrug Potential: Esterification of the pyridone oxygen could improve oral bioavailability.
Material Science
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Liquid Crystals: The rigid benzodioxole core and polar carboxamide may support mesophase formation.
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Fluorinated Polymers: Potential comonomer for high-performance thermoplastics.
Challenges and Future Directions
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Synthetic Scalability: Current multi-step routes require optimization for gram-scale production.
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ADME Profiling: No in vivo pharmacokinetic data available.
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Target Validation: Mechanistic studies needed to confirm hypothesized kinase/receptor interactions.
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